molecular formula C20H21ClN4O2 B2558467 (E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one CAS No. 2210222-95-8

(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one

Cat. No.: B2558467
CAS No.: 2210222-95-8
M. Wt: 384.86
InChI Key: IRXHKSXCHBWGLC-BQYQJAHWSA-N
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Description

The compound "(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one" is a synthetically derived small molecule featuring a conjugated enone (α,β-unsaturated ketone) system, a 2-chlorophenyl substituent, and a morpholino-fused dihydropyridopyrimidine moiety.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c21-17-6-2-1-4-15(17)7-8-18(26)25-9-3-5-16-14-22-20(23-19(16)25)24-10-12-27-13-11-24/h1-2,4,6-8,14H,3,5,9-13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXHKSXCHBWGLC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)C=CC3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=C(N=C2N(C1)C(=O)/C=C/C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one is a derivative of pyrido[2,3-d]pyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C19H20ClN5O\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_5\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant activity against several kinases. Specifically, studies have shown that related compounds can act as multikinase inhibitors, targeting pathways involved in cancer proliferation and survival.

Kinase Inhibition

In vitro studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives can inhibit key kinases such as CDK4 and ARK5. These kinases are crucial for cell cycle regulation and cellular metabolism. For example:

  • CDK4/Cyclin D1 : Inhibition leads to G1 phase arrest in cancer cells.
  • ARK5 : Plays a role in cellular energy metabolism and survival.

Biological Activity Data

The following table summarizes the biological activities observed for similar compounds in the pyrido[2,3-d]pyrimidine class:

CompoundTargetIC50 (μM)Effect
7xCDK40.011Induces apoptosis in tumor cells
7xARK50.015Inhibits growth of cancer cell lines
8xOther Kinases>10Minimal inhibitory activity

Case Studies and Research Findings

  • Anticancer Activity : A study on related pyrido[2,3-d]pyrimidines demonstrated potent cytotoxic effects against various cancer cell lines at nanomolar concentrations. The mechanism was linked to apoptosis induction through cell cycle arrest.
  • Antiparasitic Effects : Research has indicated that some derivatives show promising antiparasitic activity against Plasmodium falciparum, suggesting potential applications in treating malaria.
  • Selectivity Index : The selectivity index for these compounds has been evaluated against normal human cells. For instance, one study reported a selectivity index greater than 10 for certain derivatives when tested against HEK293 cells compared to Plasmodium 3D7 erythrocytic forms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue from the evidence is "(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one" (, referred to as Compound 6d). Key differences include:

  • Core Heterocycle : The target compound uses a 6,7-dihydropyrido[2,3-d]pyrimidine scaffold, whereas Compound 6d employs a phthalazine core. The former may enhance π-π stacking interactions in biological systems due to its fused pyrimidine-pyridine system.
  • Substituents: The 2-chlorophenyl group in the target compound contrasts with Compound 6d’s 2,3-dimethoxyphenyl and 2,4-diaminopyrimidinyl groups. Chlorine’s electron-withdrawing nature may reduce metabolic degradation compared to methoxy or amino groups .
  • Morpholino vs.

Physicochemical Properties

Property Target Compound Compound 6d
Melting Point (°C) Not reported 122–124
Synthesis Yield (%) Not reported 72
Key IR Stretches (cm⁻¹) Not reported 1634 (C=O), 1603 (C=C)
Solubility Likely moderate (morpholino enhances) Low (s-butyl reduces polarity)

Spectroscopic Characterization

  • NMR: The target compound’s ¹H-NMR would likely exhibit deshielded olefinic protons (δ ~7.8–7.9 ppm for the enone system) and aromatic protons from the 2-chlorophenyl group (δ ~7.4–7.6 ppm), analogous to Compound 6d’s signals at δ 7.86–7.60 ppm .
  • IR: The conjugated enone system should display a strong C=O stretch near 1634 cm⁻¹, consistent with Compound 6d’s data .

Research Findings and Limitations

  • Synthetic Challenges : The absence of explicit synthesis data for the target compound necessitates extrapolation from methods used for Compound 6d, such as Pd(OAc)₂-catalyzed cross-coupling .
  • Biological Activity: ’s focus on natural products (e.g., Zygocaperoside) highlights a gap in pharmacological studies for synthetic enone derivatives like the target compound.

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